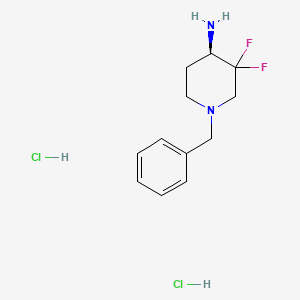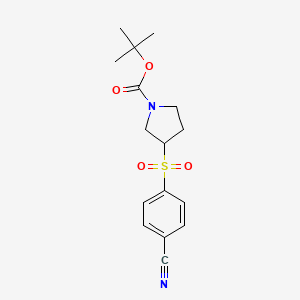![molecular formula C13H8ClF3N2O2 B12448449 Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12448449.png)
Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to the pyrimidine ring, making it a unique and potentially valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate typically involves the reaction of suitable starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with trifluoromethylpyrimidine in the presence of a base, followed by esterification with methanol to form the desired compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, and using catalysts like glacial acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is unique due to the presence of both a chlorophenyl group and a trifluoromethyl group, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other pyrimidine derivatives .
Eigenschaften
Molekularformel |
C13H8ClF3N2O2 |
|---|---|
Molekulargewicht |
316.66 g/mol |
IUPAC-Name |
methyl 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C13H8ClF3N2O2/c1-21-12(20)11-18-9(6-10(19-11)13(15,16)17)7-2-4-8(14)5-3-7/h2-6H,1H3 |
InChI-Schlüssel |
KRWLHLQGHPXSLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


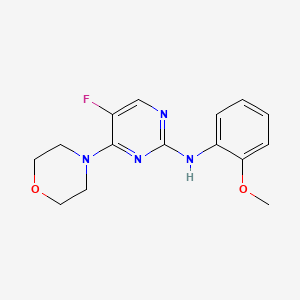
![3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12448378.png)
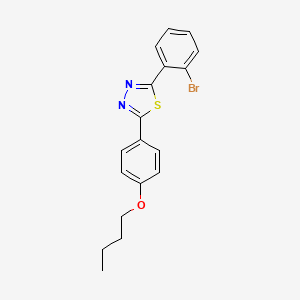
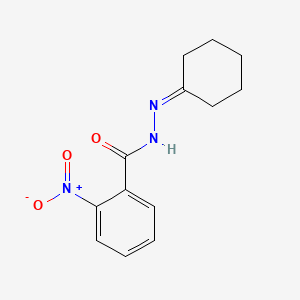
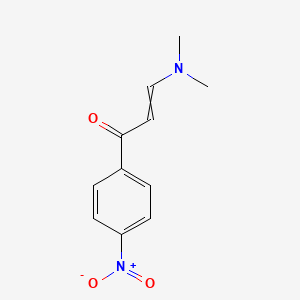
![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12448406.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)
![N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide](/img/structure/B12448445.png)
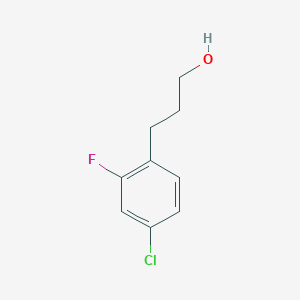
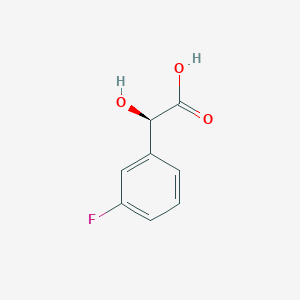

![4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione](/img/structure/B12448457.png)
